Fosmetpantotenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Fosmetpantotenate is synthesized through a series of chemical reactions involving the phosphorylation of pantothenic acid. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Fosmetpantotenate undergoes several types of chemical reactions, including phosphorylation and hydrolysis. Common reagents used in these reactions include phosphoric acid and various catalysts. The major products formed from these reactions are phosphopantothenic acid and its derivatives .

Scientific Research Applications

Fosmetpantotenate has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and metabolism of coenzyme A. In biology, it is employed to investigate the role of pantothenate kinase in cellular processes. In medicine, this compound is being developed as a therapeutic agent for pantothenate kinase-associated neurodegeneration, with clinical trials demonstrating its potential to restore coenzyme A levels in affected patients. In industry, it is used in the production of coenzyme A and related compounds .

Mechanism of Action

Fosmetpantotenate exerts its effects by replenishing phosphopantothenic acid in tissues deficient in pantothenate kinase 2. This replenishment restores coenzyme A levels, which are crucial for various cellular processes, including energy metabolism and the acetylation of proteins such as tubulin. The molecular targets of this compound include the enzymes involved in coenzyme A synthesis and the pathways regulating cellular energy metabolism .

Comparison with Similar Compounds

Fosmetpantotenate is unique compared to other phosphopantothenate replacement therapies due to its ability to cross the blood-brain barrier and effectively restore coenzyme A levels in the brain. Similar compounds include pantothenic acid and its derivatives, which also play a role in coenzyme A synthesis but may not have the same efficacy in treating pantothenate kinase-associated neurodegeneration .

Properties

IUPAC Name |

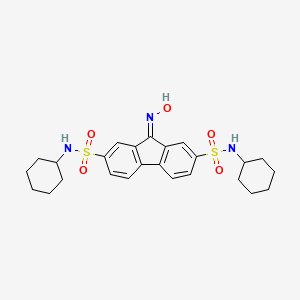

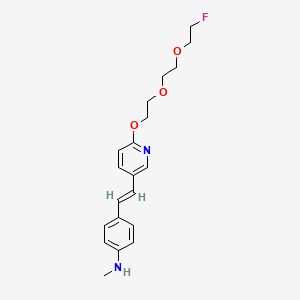

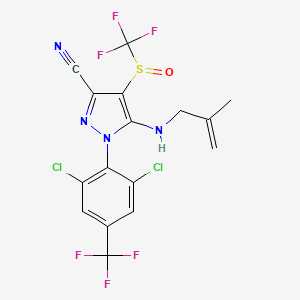

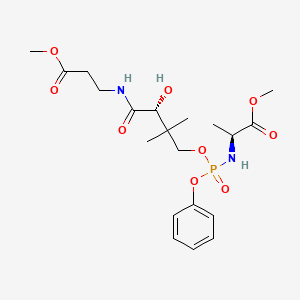

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUHKIPYXWUPN-YVRVQSMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858268-66-2 |

Source

|

| Record name | Fosmetpantotenate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.